molecular formula C10H12ClN B12567755 4-(2-chloroethenyl)-N,N-dimethylaniline CAS No. 177799-61-0

4-(2-chloroethenyl)-N,N-dimethylaniline

Cat. No.: B12567755
CAS No.: 177799-61-0
M. Wt: 181.66 g/mol
InChI Key: MROVNOLUELPQIT-UHFFFAOYSA-N
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Description

4-(2-chloroethenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloroethenyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethenyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a chloroethenylating agent. One common method is the reaction of N,N-dimethylaniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethenyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.

    Substitution: The chloroethenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chloroethenyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloroethenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloroethyl)-N,N-dimethylaniline
  • 4-(2-chloropropyl)-N,N-dimethylaniline
  • 4-(2-chlorobutyl)-N,N-dimethylaniline

Uniqueness

4-(2-chloroethenyl)-N,N-dimethylaniline is unique due to the presence of the chloroethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond in the chloroethenyl group allows for additional reactions, such as electrophilic addition, which are not possible with saturated alkyl chains.

Properties

CAS No.

177799-61-0

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

4-(2-chloroethenyl)-N,N-dimethylaniline

InChI

InChI=1S/C10H12ClN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-8H,1-2H3

InChI Key

MROVNOLUELPQIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCl

Origin of Product

United States

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